

Application Notes: Therapeutic Drug Monitoring of Dienogest using Dienogest-d5

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For Researchers, Scientists, and Drug Development Professionals

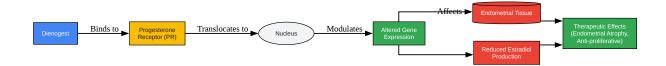
Introduction

Dienogest is a synthetic progestogen used in hormonal contraceptives and for the treatment of endometriosis.[1][2] Therapeutic Drug Monitoring (TDM) of Dienogest can be crucial in clinical situations requiring dose optimization, such as in patients with co-medications like antiepileptic drugs, to ensure therapeutic efficacy and avoid potential side effects.[3][4] This document provides a detailed protocol for the quantitative analysis of Dienogest in human plasma using a stable isotope-labeled internal standard, **Dienogest-d5**, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **Dienogest-d5** is the deuterium-labeled version of Dienogest and serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte.[5][6]

Mechanism of Action of Dienogest

Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone receptor.[2][7] This interaction leads to a potent progestagenic effect on the endometrium, causing endometrial atrophy with prolonged use.[2][7] Furthermore, Dienogest reduces the production of estradiol, thereby suppressing its trophic effects on both eutopic and ectopic endometrial tissue.[2][7] It also exhibits anti-androgenic, anti-proliferative, immunologic, and anti-angiogenic effects.[2][8]





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Caption: Signaling pathway of Dienogest.

Quantitative Analysis of Dienogest using LC-MS/MS

A sensitive and specific LC-MS/MS method is the gold standard for the quantification of Dienogest in biological matrices. The use of a stable isotope-labeled internal standard like **Dienogest-d5** is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

LC-MS/MS Method Parameters

The following table summarizes typical parameters for the LC-MS/MS analysis of Dienogest.



Parameter	Description	
Analyte	Dienogest	
Internal Standard	Dienogest-d5	
Biological Matrix	Human Plasma	
Sample Preparation	Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction (SPE)	
Chromatographic Column	C18 or Phenyl column (e.g., Zorbax XDB- Phenyl, 4.6 x 75 mm, 3.5 µm)[9]	
Mobile Phase	Acetonitrile and Ammonium Acetate buffer[9]	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Mass Transitions (m/z)	Dienogest: 312.3 → 135.3[9]	
Note: Dienogest-d5 transition will be higher by 5 Da.		

Method Validation Summary

The performance of LC-MS/MS methods for Dienogest quantification is summarized in the table below.



Parameter	Typical Range/Value	Reference
Linearity Range	1.0 - 200.9 ng/mL	[9]
5 - 100 ng/mL	[3][4]	
Lower Limit of Quantification (LLOQ)	0.009 ng/mL	[10]
1.003 ng/mL	[9]	
Intra-day Precision (%CV)	< 3.97%	[9]
Inter-day Precision (%CV)	< 6.10%	[9]
Accuracy (% Nominal)	Within ±4.0%	[9]
Recovery	92.5% - 106.4%	[3]

Experimental ProtocolsPreparation of Stock and Working Solutions

- Dienogest Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dienogest reference standard and dissolve in 10 mL of methanol.
- Dienogest-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Dienogest-d5 and dissolve in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Dienogest stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of **Dienogest-d5** at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 20 µL of the Dienogest-d5 working solution and vortex briefly.

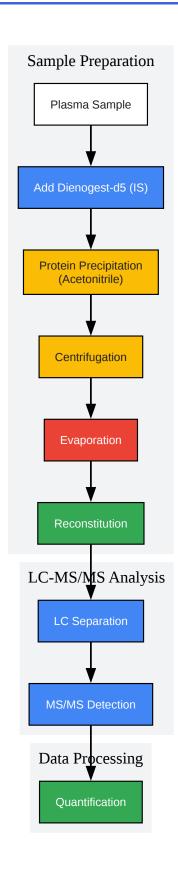
Methodological & Application





- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.





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